molecular formula C19H23ClN4OS B2583253 1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide CAS No. 2034609-18-0

1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide

Cat. No.: B2583253
CAS No.: 2034609-18-0
M. Wt: 390.93
InChI Key: OVQNQSFHWBWZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide is a carboxamide derivative featuring a cyclopentane backbone substituted with a 4-chlorophenyl group and a piperidin-4-yl moiety linked to a 1,2,5-thiadiazol heterocycle.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c20-15-5-3-14(4-6-15)19(9-1-2-10-19)18(25)22-16-7-11-24(12-8-16)17-13-21-26-23-17/h3-6,13,16H,1-2,7-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQNQSFHWBWZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a cyclopentane core substituted with a 4-chlorophenyl group and a thiadiazole-piperidine moiety. Its molecular formula is C15H18ClN5OSC_{15}H_{18}ClN_{5}OS with a molecular weight of 351.85 g/mol. The presence of the thiadiazole ring is significant as it is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with specific receptors in the cellular environment, influencing signal transduction pathways.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and activating caspase pathways .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (S and G2/M) in cancer cell lines .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cells were used to evaluate cytotoxicity. Compounds similar to the target compound showed IC50 values indicating potent activity; for instance, one derivative achieved an IC50 of 0.28μg/mL0.28\mu g/mL .
CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-70.28Apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at G2/M phase

Selectivity Studies

Selectivity studies demonstrated that these compounds preferentially target cancerous cells over normal mammalian cells (Vero cells), suggesting a favorable therapeutic index .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • In Vivo Studies : In tumor-bearing mice models, compounds related to this structure displayed targeted delivery and reduced tumor size, indicating their potential for further development as anticancer agents .
  • Mechanistic Insights : An investigation into the interaction between these compounds and bovine serum albumin (BSA) revealed strong binding affinities, which correlate with their pharmacological effectiveness .

Pharmacological Profile

The pharmacological behavior of the compound extends beyond anticancer properties:

  • Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes like acetylcholinesterase has been documented, further broadening its potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Comparisons

Purine-Based CB1 Antagonists ()

Several purine-derived carboxamides (e.g., compounds 10–15 ) share structural motifs with the target compound, including:

  • Core : A purine scaffold vs. the target’s cyclopentane.
  • Substituents : Chlorophenyl groups and piperidin-4-yl amides.
  • Synthesis : High-yield (41–99%) amide coupling using BOP reagent and THF .

Key Differences :

  • The purine core in compounds may enhance π-π stacking with aromatic residues in cannabinoid receptors, whereas the thiadiazol group in the target compound could favor hydrogen bonding or sulfur-mediated interactions.
Thieno[3,4-c]pyrazole Carboxamide ()

A structurally related carboxamide features a thieno[3,4-c]pyrazole core instead of thiadiazol.

  • Core: Thienopyrazole vs. thiadiazol. Both are electron-deficient heterocycles, but sulfur placement differs.
  • Substituents : A tert-butyl group on the pyrazole may increase metabolic stability compared to the target’s chlorophenyl .
Ethylpiperazine Carboxamide ()

This analog substitutes the piperidin-thiadiazol moiety with an ethylpiperazine group.

  • Polarity : The ethylpiperazine may enhance water solubility relative to the thiadiazol-piperidine system .

Pharmacological and Functional Comparisons

Cannabinoid Receptor Interactions ()
  • Purine Derivatives () : Act as peripherally selective CB1 antagonists. High-affinity CB1 binding is linked to their purine core and chlorophenyl substituents .
  • indicates that structural variations (e.g., WIN 55212-2’s indole core) can shift affinity toward CB2 .

Hypothesis : The thiadiazol moiety in the target compound might reduce CB1 affinity compared to purine analogs but enhance CB2 interaction, similar to WIN 55212-2’s CB2 preference .

Signal Transduction
  • Both CB1 and CB2 receptors inhibit cAMP accumulation via Gαi/o proteins, but CB1 uniquely modulates ion channels (Q-type Ca²⁺, K⁺) .
  • The target compound’s inability to modulate ion channels (like CB2) could indicate peripheral selectivity, mirroring ’s purine derivatives .
Physicochemical Properties
Compound Type LogP (Estimated) Solubility Metabolic Stability
Target Compound Moderate (~3.5) Low (lipophilic) High (thiadiazol)
Purine Derivatives High (~4.0–5.0) Very low Moderate
Thienopyrazole () Moderate (~3.0) Moderate High (tert-butyl)
Ethylpiperazine () Low (~2.0) High Moderate

Q & A

Q. What are the key steps in synthesizing 1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide?

The synthesis typically involves:

  • Cyclopentane ring formation : Alkylation or cyclization reactions to construct the cyclopentane-carboxamide core.
  • Piperidine-thiadiazole coupling : Amide bond formation between the cyclopentane-carboxamide and the 1,2,5-thiadiazole-piperidine moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane .
  • Purification : Techniques like column chromatography or preparative HPLC ensure >95% purity, monitored via TLC (thin-layer chromatography) .

Q. How is the compound’s structural integrity validated?

  • Spectroscopic methods : 1^1H/13^13C NMR confirms functional groups (e.g., chlorophenyl protons at ~7.3 ppm, piperidine carbons at 40–60 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~470).
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the thiadiazole and piperidine rings .

Q. What physicochemical properties are critical for formulation?

  • Solubility : Tested in PBS (pH 7.4) and DMSO; poor aqueous solubility may require lipid-based nanoformulations.
  • LogP : Determined via shake-flask method (estimated logP ~3.5) to assess lipophilicity, influencing blood-brain barrier permeability .
  • Stability : Forced degradation studies under acidic/alkaline, oxidative, and UV conditions identify vulnerable functional groups (e.g., thiadiazole ring oxidation) .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action?

  • Target identification : Radioligand binding assays (e.g., for GPCRs or kinases) and siRNA silencing validate molecular targets.
  • Enzyme inhibition assays : IC50_{50} determination using fluorogenic substrates (e.g., for proteases or phosphodiesterases) .
  • Cellular pathways : Transcriptomic profiling (RNA-seq) identifies downstream pathways like apoptosis or inflammation .

Q. What strategies optimize structure-activity relationships (SAR)?

  • Substituent variation : Modify the chlorophenyl group (e.g., replace Cl with F or CF3_3) or thiadiazole ring (e.g., replace S with O/N).
  • Bioisosteric replacement : Substitute the piperidine ring with azepane or morpholine to enhance metabolic stability.
  • Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Phase) align key functional groups with target binding pockets .

Q. How do computational methods enhance reaction design?

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states for key steps (e.g., amide bond formation) .
  • Molecular docking : AutoDock Vina or Glide screens binding affinity to targets like the 5-HT2A_{2A} receptor .

Q. How should researchers resolve contradictory bioactivity data?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Variable control : Standardize cell lines, assay buffers, and incubation times using Design of Experiments (DoE) to minimize variability .
  • Meta-analysis : Compare data across studies with similar structural analogs (e.g., pyrazolo-pyrimidine derivatives) to identify trends .

Q. What challenges arise during scale-up synthesis?

  • Solubility limitations : Switch from DMF to ethanol/water mixtures for greener and scalable reactions.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of carboxamide to piperidine-thiadiazole) via DoE .
  • Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

Q. How is stability assessed under physiological conditions?

  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
  • Microsomal metabolism : Identify major metabolites (e.g., hydroxylation at the piperidine ring) using liver microsomes and NADPH .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent models : Oral bioavailability and half-life (t1/2_{1/2}) assessed in Sprague-Dawley rats.
  • Tissue distribution : Radiolabeled compound (e.g., 14^{14}C) tracks accumulation in brain, liver, and kidneys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.